Cas no 861909-33-3 (Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-dibromo-4-hydroxy-, 4-oxide, (11bR)- (9CI, ACI))
![Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-dibromo-4-hydroxy-, 4-oxide, (11bR)- (9CI, ACI) structure](https://ja.kuujia.com/scimg/cas/861909-33-3x500.png)
Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-dibromo-4-hydroxy-, 4-oxide, (11bR)- (9CI, ACI) 化学的及び物理的性質
名前と識別子
-
- R-3,3'-Dibromo-1,1'-binaphthyl-2,2'-diylhydrogenphosphate
- 861909-33-3
- (R)-2,6-Dibromo-4-hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide
- 1644121-35-6
- F74958
- (11bS)-2,6-Dibromo-4-hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide
- CS-0106881
- Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin,2,6-dibromo-4-hydroxy-,4-oxide,(11bR)-
- CS-0091906
- S-3,3'-dibromo-1,1'-binaphthyl-2,2'-diylhydrogenphosphate
- SCHEMBL887297
- 10,16-dibromo-13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
- 10,16-dibromo-13-hydroxy-12,14-dioxa-13??-phosphapentacyclo[13.8.0.0(2),(1)(1).0(3),?.0(1)?,(2)(3)]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-one
- R-3,3'-dibromo-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
- (R)-3,3'-DIBROMO-1,1'-BINAPHTHYL-2,2'-DIYLHYDROGENPHOSPHATE
- Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-dibromo-4-hydroxy-, 4-oxide, (11bR)- (9CI, ACI)
-
- MDL: MFCD25372845
- インチ: 1S/C20H11Br2O4P/c21-15-9-11-5-1-3-7-13(11)17-18-14-8-4-2-6-12(14)10-16(22)20(18)26-27(23,24)25-19(15)17/h1-10H,(H,23,24)
- InChIKey: RRIATNDCYBAJIG-UHFFFAOYSA-N
- ほほえんだ: O=P1(OC2C(=CC3C(C=2C2C(=C(C=C4C=2C=CC=C4)Br)O1)=CC=CC=3)Br)O
計算された属性
- せいみつぶんしりょう: 505.87412g/mol
- どういたいしつりょう: 503.87617g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 27
- 回転可能化学結合数: 0
- 複雑さ: 571
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.2
- トポロジー分子極性表面積: 55.8Ų
Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-dibromo-4-hydroxy-, 4-oxide, (11bR)- (9CI, ACI) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A991527-250mg |
R-3,3'-Dibromo-1,1'-binaphthyl-2,2'-diylhydrogenphosphate |
861909-33-3 | 98% | 250mg |
$164.0 | 2025-02-25 | |
Aaron | AR01NFYK-1g |
Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin,2,6-dibromo-4-hydroxy-,4-oxide,(11bR)- |
861909-33-3 | 98% | 1g |
$180.00 | 2025-02-12 | |
1PlusChem | 1P01NFQ8-250mg |
Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin,2,6-dibromo-4-hydroxy-,4-oxide,(11bR)- |
861909-33-3 | 98% | 250mg |
$132.00 | 2024-04-21 | |
Ambeed | A991527-100mg |
R-3,3'-Dibromo-1,1'-binaphthyl-2,2'-diylhydrogenphosphate |
861909-33-3 | 98% | 100mg |
$107.0 | 2025-02-25 | |
eNovation Chemicals LLC | D564709-100mg |
Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 2,6-dibromo-4-hydroxy-, 4-oxide, (11bR)- |
861909-33-3 | 95% | 100mg |
$368 | 2024-05-25 | |
1PlusChem | 1P01NFQ8-100mg |
Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin,2,6-dibromo-4-hydroxy-,4-oxide,(11bR)- |
861909-33-3 | 98% | 100mg |
$86.00 | 2024-04-21 | |
Ambeed | A991527-1g |
R-3,3'-Dibromo-1,1'-binaphthyl-2,2'-diylhydrogenphosphate |
861909-33-3 | 98% | 1g |
$414.0 | 2025-02-25 | |
Ambeed | A991527-5g |
R-3,3'-Dibromo-1,1'-binaphthyl-2,2'-diylhydrogenphosphate |
861909-33-3 | 98% | 5g |
$1096.0 | 2025-02-25 | |
Aaron | AR01NFYK-250mg |
Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin,2,6-dibromo-4-hydroxy-,4-oxide,(11bR)- |
861909-33-3 | 98% | 250mg |
$46.00 | 2025-02-12 | |
eNovation Chemicals LLC | D564709-100mg |
Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 2,6-dibromo-4-hydroxy-, 4-oxide, (11bR)- |
861909-33-3 | 95% | 100mg |
$368 | 2025-02-20 |
Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-dibromo-4-hydroxy-, 4-oxide, (11bR)- (9CI, ACI) 合成方法
ごうせいかいろ 1
1.2 Reagents: Water ; rt
1.3 Reagents: Pyridine Solvents: Water ; 0 °C → 25 °C; 5 h, 25 °C
ごうせいかいろ 2
1.2 Reagents: Water ; 0 °C; 6 h, 0 °C → 95 °C
ごうせいかいろ 3
Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-dibromo-4-hydroxy-, 4-oxide, (11bR)- (9CI, ACI) Raw materials
Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-dibromo-4-hydroxy-, 4-oxide, (11bR)- (9CI, ACI) Preparation Products
Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-dibromo-4-hydroxy-, 4-oxide, (11bR)- (9CI, ACI) 関連文献
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-dibromo-4-hydroxy-, 4-oxide, (11bR)- (9CI, ACI)に関する追加情報
Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-dibromo-4-hydroxy-, 4-oxide, (11bR)- (9CI, ACI) and Its Emerging Applications in Chemical Biology
The compound CAS no. 861909-33-3, formally known as Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-dibromo-4-hydroxy-, 4-oxide, (11bR)- (9CI, ACI), represents a significant advancement in the field of chemical biology. This intricate molecular structure has garnered considerable attention due to its unique pharmacophoric features and potential applications in drug discovery and therapeutic development. The compound's architecture combines elements from two naphthalene rings with a dioxaphosphepine core, making it a versatile scaffold for designing novel bioactive molecules.
Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry. The presence of bromine and hydroxyl substituents in the molecular framework of this compound enhances its reactivity and binding affinity towards biological targets. Specifically, the 2,6-dibromo and 4-hydroxy groups contribute to its ability to interact with enzymes and receptors in a highly specific manner. This specificity is crucial for developing drugs with minimal off-target effects.
The (11bR)- configuration of the dioxaphosphepine ring imparts a unique stereochemical environment that can influence the compound's biological activity. Stereoisomers often exhibit distinct pharmacological profiles due to differences in their spatial arrangement. In the case of this compound, the (11bR) configuration has been shown to enhance its binding efficacy to certain protein targets. This finding underscores the importance of stereochemical control in the design of bioactive molecules.
Advances in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular modeling studies have indicated that this compound may exhibit inhibitory effects on various kinases and transcription factors. These kinases are implicated in numerous diseases, including cancer and inflammatory disorders. By targeting these enzymes, the compound could potentially disrupt disease pathways and offer therapeutic benefits.
In vitro experiments have demonstrated promising results regarding the anti-proliferative properties of this compound. When tested on several cancer cell lines, it exhibited dose-dependent inhibition of cell growth. Mechanistic studies suggest that it may induce apoptosis by modulating mitochondrial function and disrupting signaling pathways critical for cell survival. These findings make it an attractive candidate for further development as an anti-cancer agent.
The role of dioxaphosphepine derivatives in medicinal chemistry is increasingly being recognized. The phosphorus atom in these heterocycles provides a versatile handle for further functionalization, allowing chemists to tailor the molecule's properties for specific applications. The presence of oxygen atoms also enhances its solubility and bioavailability, which are essential factors for drug development.
Recent patents have been filed that describe synthetic routes to this compound and its derivatives. These synthetic strategies leverage modern techniques such as transition metal catalysis and flow chemistry to improve yield and scalability. The ability to produce this compound efficiently is crucial for advancing its preclinical development.
The integration of machine learning algorithms has further accelerated the discovery process for compounds like this one. By analyzing large datasets of bioactive molecules, these algorithms can identify patterns that correlate with biological activity. This approach has led to the identification of novel analogs with enhanced potency and selectivity.
The potential applications of this compound extend beyond oncology. Preclinical data suggest that it may also have anti-inflammatory effects by inhibiting key pro-inflammatory cytokines. This dual functionality makes it a promising candidate for treating chronic inflammatory diseases such as rheumatoid arthritis.
The synthesis of analogs has been a focal point for research groups investigating this scaffold. By modifying substituents such as bromine and hydroxyl groups, chemists can explore different pharmacological profiles without altering the core structure. This modular approach allows for rapid screening of diverse chemical space.
The regulatory landscape for new drug candidates continues to evolve, emphasizing safety and efficacy through rigorous testing protocols. The preclinical data generated for this compound will be critical in navigating these regulatory hurdles and advancing it towards clinical trials.
In conclusion, Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-dibromo-4-hydroxy-, 4-oxide (CAS no. 861909-33-3) represents a significant advancement in chemical biology with potential applications across multiple therapeutic areas. Its unique molecular architecture and promising preclinical data make it an exciting candidate for further research and development.
861909-33-3 (Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-dibromo-4-hydroxy-, 4-oxide, (11bR)- (9CI, ACI)) 関連製品
- 877783-07-8(methyl 4-3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrol-1-ylbenzoate)
- 1805350-82-6(6-Amino-4-(difluoromethyl)-3-methyl-2-nitropyridine)
- 881191-60-2(3-(pyridin-2-yl)-6-{4-2-(trifluoromethyl)benzoylpiperazin-1-yl}pyridazine)
- 2171610-73-2(4-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-methoxybutanoic acid)
- 2227805-03-8((2S)-1-(2-fluoro-6-nitrophenyl)propan-2-ol)
- 1331909-01-3(Phenylacetylglutamine-d)
- 887206-72-6(7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid)
- 2680734-71-6(3-{(prop-2-en-1-yloxy)carbonyl(propan-2-yl)amino}pyridazine-4-carboxylic acid)
- 1421461-83-7(5-bromo-N-3-(2-phenyl-1H-imidazol-1-yl)propylfuran-2-carboxamide)
- 1258649-86-3(3-(quinolin-8-yloxy)propan-1-amine dihydrochloride)
